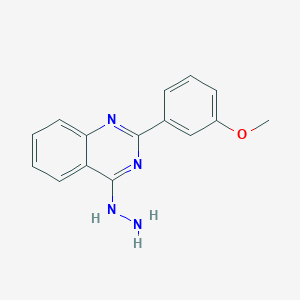
4-Hydrazino-2-(3-méthoxyphényl)quinazoline
Vue d'ensemble
Description
4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
4-Hydrazino-2-(3-methoxyphenyl)quinazoline has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a derivative of quinazoline, a double-ring heterocyclic system known to be linked with various biological activities Quinazoline derivatives are known to interact with a multitude of biological targets, contributing to their diverse pharmacological responses .
Mode of Action
Quinazoline derivatives are known for their diverse pharmacological responses, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The interaction of these compounds with their targets leads to changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biological targets, affecting multiple biochemical pathways . These interactions can lead to downstream effects that contribute to the compound’s therapeutic effects .
Result of Action
The diverse pharmacological responses of quinazoline derivatives suggest that they can induce a variety of molecular and cellular changes .
Méthodes De Préparation
The synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline typically involves the reaction of suitable hydrazides with aldehydes or ketones. One common method includes the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . Industrial production methods may involve mechanochemical approaches or solid-state melt reactions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
4-Hydrazino-2-(3-methoxyphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution with halides or other nucleophiles.
Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or Schiff bases
Comparaison Avec Des Composés Similaires
4-Hydrazino-2-(3-methoxyphenyl)quinazoline is unique due to its specific hydrazino and methoxyphenyl substitutions, which confer distinct biological activities. Similar compounds include:
2-Substituted Quinazolin-4(3H)-ones: These compounds have been studied for their antiproliferative activities against cancer cell lines.
Quinazoline-2,4,6-triamine Derivatives: These derivatives exhibit high activity against promastigotes and intracellular amastigotes with low cytotoxicity.
Phenolic Quinazoline Derivatives: These compounds have been evaluated for their potential as polyphenol oxidase inhibitors.
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)quinazolin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-11-6-4-5-10(9-11)14-17-13-8-3-2-7-12(13)15(18-14)19-16/h2-9H,16H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYGKCULUVAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide](/img/structure/B1389713.png)
![5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B1389716.png)
![4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389718.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389719.png)

![4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride](/img/structure/B1389721.png)


![C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1389725.png)




